molecular formula C18H15N5O2 B2873959 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine CAS No. 338791-44-9

2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine

Cat. No.: B2873959
CAS No.: 338791-44-9
M. Wt: 333.351
InChI Key: VMTPIUDVZPDDJG-UHFFFAOYSA-N
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Description

2-[6-(4-Nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with a 4-nitrophenyl group at position 6 and a pyridin-2-yl group at position 2. It is identified by multiple synonyms, including SCHEMBL17893720 and AKOS005095996, and is listed in supplier databases as a specialty chemical . The 4-nitrophenyl moiety introduces strong electron-withdrawing properties, while the pyridine and pyrido-pyrimidine rings contribute to aromatic π-system interactions.

Properties

IUPAC Name

6-(4-nitrophenyl)-2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-23(25)15-6-4-14(5-7-15)22-10-8-16-13(12-22)11-20-18(21-16)17-3-1-2-9-19-17/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTPIUDVZPDDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrido[4,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, and inferred physicochemical or biological properties.

Core Heterocycle Variations

Target Compound : Pyrido[4,3-d]pyrimidine core.

  • Example from : Thieno[2,3-d]pyrimidine core (e.g., 6-((4-isopropylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine). Key Difference: Replacement of a pyridine ring with a thiophene ring introduces sulfur, enhancing polarizability and altering electronic properties. Thieno-pyrimidines may exhibit stronger van der Waals interactions in biological systems compared to nitrogen-rich pyrido-pyrimidines .

Example from : Pyrido[1,2-a]pyrimidin-4-one core (e.g., 2-(2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one).

Substituent Effects

Target Compound : 4-Nitrophenyl (strong electron-withdrawing group) and pyridin-2-yl (aromatic, weak base).

  • Example from : 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine. Key Difference: Piperidine substituent (basic, aliphatic amine) replaces pyridin-2-yl.
  • Example from : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine. Key Difference: Chlorine and amino groups introduce halogen bonding and hydrogen-bonding capabilities, which may enhance binding affinity in microbial targets .

Functional Group Impact on Properties

Compound Class Core Structure Substituents Key Properties/Inferences
Target Compound Pyrido[4,3-d]pyrimidine 4-Nitrophenyl, pyridin-2-yl High electron deficiency; π-π stacking potential
Thieno-pyrimidine () Thieno[2,3-d]pyrimidine Morpholino, methylsulfonyl Enhanced lipophilicity; sulfur-mediated interactions
Piperidine Derivative () Pyrido[4,3-d]pyrimidine Piperidinyl Improved solubility in acidic media
Chlorinated Pyridine () Pyridine Chloro, amino, substituted phenyl Antimicrobial potential via halogen bonding

Biological Activity

2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its structure includes a nitrophenyl group and a pyridinyl moiety, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C18H15N5O2
  • Molar Mass : 333.34 g/mol
  • CAS Number : 338791-44-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular processes such as DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
  • Anti-inflammatory Activity : Similar to other pyrimidine derivatives, it has shown potential in modulating inflammatory pathways by inhibiting the expression of inflammatory mediators like COX-2 and iNOS .

Anticancer Properties

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine exhibit significant anticancer activity across various cancer types. The presence of the nitrophenyl group is believed to enhance this activity through several mechanisms:

  • Inhibition of Topoisomerase : This enzyme is crucial for DNA replication; inhibiting it can prevent cancer cell proliferation.
  • Alkylation of DNA : This leads to DNA damage and triggers cell death pathways.
  • Inhibition of Tubulin Polymerization : Disrupting the microtubule dynamics can lead to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Pyrido[4,3-d]pyrimidines have demonstrated anti-inflammatory properties by targeting key inflammatory pathways:

  • COX-2 Inhibition : Compounds similar to 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Reduction of Pro-inflammatory Cytokines : These compounds can significantly reduce the levels of cytokines such as TNF-alpha and IL-6 in vitro .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was primarily attributed to apoptosis induction through oxidative stress pathways.

Study on Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of pyrimidine derivatives, compounds were tested in carrageenan-induced paw edema models. The results showed that certain derivatives significantly reduced edema compared to control groups, with ED50 values indicating strong anti-inflammatory potential.

Structure–Activity Relationship (SAR)

The biological activity of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine can be influenced by structural modifications. Key points include:

  • Substitution Patterns : The introduction of electron-withdrawing or donating groups can enhance or reduce biological activity.
  • Ring Modifications : Alterations in the pyridine or pyrimidine rings can affect binding affinity to target enzymes or receptors.
CompoundActivity TypeIC50/ED50 ValueReference
Compound ACOX-2 Inhibition0.04 μmol
Compound BAnticancer (MDA-MB-231)Low μM range
Compound CAnti-inflammatoryED50 = 9.17 μM

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